An In-Depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate (CAS: 1214387-19-5)
An In-Depth Technical Guide to Methyl 4-hydroxy-5-nitronicotinate (CAS: 1214387-19-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 4-hydroxy-5-nitronicotinate is a substituted pyridine derivative belonging to the broader class of nitronicotinates. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its potential, though largely inferred, biological activities. The core structure combines a methyl nicotinate scaffold, a hydroxyl group, and a nitro group—a well-known pharmacophore and toxicophore.[1] While direct research on this specific molecule is limited, this document synthesizes information from structurally related compounds and the established chemistry of nitroaromatic substances to provide a foundational resource for researchers. Particular focus is given to its potential as an antimicrobial agent, the underlying mechanism of bioreductive activation, and standardized protocols for its preliminary biological evaluation.
Introduction: The Scientific Context of Nitronicotinates
The nicotinate scaffold, a derivative of nicotinic acid (Vitamin B3), is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. The introduction of a nitro (-NO₂) group onto this or similar aromatic frameworks dramatically alters the molecule's electronic properties and biological potential.[2] The nitro group is strongly electron-withdrawing, a feature that is central to the bioactivity of many nitroaromatic drugs, including widely used antibiotics like metronidazole and nitrofurantoin.[3][4]
The biological activity of these compounds is often dependent on the reductive bioactivation of the nitro group within a target organism, a process that generates cytotoxic reactive nitrogen species.[2][5] Methyl 4-hydroxy-5-nitronicotinate, possessing this key functional group, represents a compound of significant interest for exploratory research in areas such as antimicrobial drug discovery and as a chemical probe to investigate biological systems.[6]
Physicochemical Properties and Structural Analysis
Accurate characterization is the bedrock of reproducible research. The key identifiers and computed physicochemical properties for Methyl 4-hydroxy-5-nitronicotinate are summarized below.
Compound Identification
| Identifier | Value | Source |
| Chemical Name | Methyl 4-hydroxy-5-nitronicotinate | N/A |
| IUPAC Name | methyl 5-nitro-4-oxo-1H-pyridine-3-carboxylate | [7] |
| CAS Number | 1214387-19-5 | [8] |
| Molecular Formula | C₇H₆N₂O₅ | [7] |
| Molecular Weight | 198.13 g/mol | [9] |
| Canonical SMILES | COC(=O)C1=CNC=C(C1=O)[O-] | [7] |
A critical note on structure: The common name "4-hydroxy" and the IUPAC name "4-oxo" describe two tautomeric forms of the same molecule (a keto-enol tautomerism). The pyridone (keto) form is often the more stable isomer and is reflected in the IUPAC nomenclature. Researchers should be aware that the molecule exists in equilibrium between these two forms.
Computed Physicochemical Data
| Property | Predicted Value | Source |
| Monoisotopic Mass | 198.02766 Da | [7] |
| XlogP | 0.2 | [7] |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 5 | N/A |
| Predicted CCS ([M+H]⁺) | 134.4 Ų | [7] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthetic procedures for Methyl 4-hydroxy-5-nitronicotinate are not widely published, a logical and efficient pathway can be proposed based on established organic chemistry principles, such as the nitration of an activated aromatic ring.
Proposed Synthetic Pathway: Electrophilic Nitration
The most direct route is the electrophilic aromatic substitution on a commercially available precursor, Methyl 4-hydroxynicotinate. The hydroxyl group is an activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the C5 position is sterically accessible and electronically favored for substitution.
Caption: Proposed synthesis of Methyl 4-hydroxy-5-nitronicotinate.
Generalized Experimental Protocol for Synthesis
This protocol is a generalized procedure adapted from standard nitration methodologies, such as those used in the synthesis of other nitroaromatic compounds.[10] Causality: The use of a strong acid mixture (sulfuric and nitric acid) is essential to generate the highly reactive nitronium ion (NO₂⁺) electrophile required for the substitution reaction. Performing the addition at low temperatures (0-5°C) is a critical safety and selectivity measure to control the exothermic nature of the reaction and prevent over-nitration or degradation.
-
Preparation : In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-hydroxynicotinate in concentrated sulfuric acid at 0°C.
-
Nitration : Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Add this mixture dropwise to the solution from step 1, ensuring the internal temperature does not exceed 5°C.
-
Reaction : Stir the mixture at room temperature for a designated time (e.g., 6 hours), monitoring the reaction progress via Thin Layer Chromatography (TLC).[11]
-
Workup : Carefully pour the reaction mixture onto crushed ice to quench the reaction. The resulting precipitate is the crude product.
-
Purification : Collect the crude product by vacuum filtration, wash with cold water until neutral, and dry. Further purification can be achieved by recrystallization or column chromatography to yield the final, pure compound.
Chemical Reactivity
The molecule's functionality allows for several key transformations:
-
Reduction of the Nitro Group : The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂ with a Pd/C catalyst, or Fe in acetic acid).[6][10] This opens up a vast array of subsequent derivatization possibilities.
-
Reactions of the Hydroxyl Group : The hydroxyl group can undergo esterification or etherification, allowing for modification of the compound's lipophilicity and pharmacokinetic properties.[6]
-
Ester Hydrolysis : The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, which may alter solubility and biological target engagement.
Inferred Biological Activity and Mechanism of Action
Disclaimer: The following section is based on the known biological activities of structurally similar compounds and the general class of nitroaromatics. Direct experimental data on Methyl 4-hydroxy-5-nitronicotinate is not extensively available.
Antimicrobial Potential
Nitroaromatic compounds are a cornerstone of antimicrobial therapy, particularly against anaerobic bacteria and certain parasites.[1][2] Their mechanism is not one of direct inhibition, but rather they act as prodrugs that require intracellular activation.[4]
Mechanism of Action: The proposed antimicrobial mechanism involves the following steps:
-
Cellular Uptake : The compound diffuses into the microbial cell.
-
Bioreductive Activation : Inside the low-oxygen environment of an anaerobic bacterium or certain protozoa, host-cell flavoenzymes called nitroreductases (Type I or Type II) reduce the nitro group.[12]
-
Generation of Cytotoxic Species : This reduction is a stepwise process that generates highly reactive intermediates, including a nitro radical anion, nitroso, and hydroxylamine species.[2][5]
-
Cellular Damage : These reactive species are non-specific and cause widespread damage to cellular macromolecules, including DNA, leading to strand breakage and cell death.[3]
Caption: General mechanism of bioreductive activation of nitroaromatic drugs.
Other Potential Activities
Based on related structures, there may be potential for other biological activities:
-
Anti-inflammatory Activity : Some nicotinic acid derivatives have shown anti-inflammatory properties.
-
Enzyme Inhibition : The electron-deficient pyridine ring could interact with active sites of various enzymes.
Foundational Experimental Protocols
To facilitate the investigation of Methyl 4-hydroxy-5-nitronicotinate, the following are detailed, self-validating protocols for initial biological screening.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against selected bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[13][14]
Causality: The broth microdilution method is chosen as it provides a quantitative result (the MIC value) and is amenable to a 96-well plate format, allowing for efficient testing of multiple concentrations and strains simultaneously.[13]
Methodology: Broth Microdilution
-
Stock Solution Preparation : Prepare a 10 mg/mL stock solution of Methyl 4-hydroxy-5-nitronicotinate in a suitable solvent (e.g., DMSO).
-
Serial Dilutions : In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Inoculum Preparation : Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]
-
Inoculation : Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in medium only) and a negative control (medium only).
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the compound's cytotoxic effect on a mammalian cell line, providing an initial measure of its therapeutic index.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[15] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells, making it a reliable and quantifiable method for assessing cytotoxicity.[16]
Methodology: MTT Assay
-
Cell Seeding : Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of Methyl 4-hydroxy-5-nitronicotinate for a specified exposure time (e.g., 24 or 48 hours).
-
MTT Addition : Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan.[17]
-
Solubilization : Carefully remove the MTT medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the insoluble purple formazan crystals.[16]
-
Absorbance Reading : Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.
-
Data Analysis : Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Safety and Handling
While specific toxicity data for Methyl 4-hydroxy-5-nitronicotinate is not available, precautions should be based on related compounds and functional group chemistry.
-
Hazard Classification (Inferred) : A structurally related isomer, Methyl 6-hydroxy-5-nitronicotinate (CAS: 222970-61-8), is classified under GHS with the H314 hazard statement: "Causes severe skin burns and eye damage".[9] It is prudent to handle Methyl 4-hydroxy-5-nitronicotinate with the same level of caution.
-
Handling : Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[8]
Conclusion and Future Directions
Methyl 4-hydroxy-5-nitronicotinate is a chemical entity with a structural profile that suggests significant potential for biological activity, particularly in the antimicrobial domain. Its value lies in the combination of a nicotinate core with a bioreducible nitro group. This guide provides the foundational knowledge—from physicochemical properties and a proposed synthesis to standardized testing protocols—for researchers to begin a systematic investigation.
Future work should focus on:
-
Confirmation of Synthesis : Executing and optimizing the proposed synthetic route.
-
Broad Biological Screening : Performing the described antimicrobial and cytotoxicity assays against a wide panel of microbial strains and cell lines.
-
Mechanism of Action Studies : Investigating the specific nitroreductases involved in its activation.
-
Structure-Activity Relationship (SAR) Studies : Synthesizing analogs by modifying the hydroxyl and ester groups to probe their influence on activity and selectivity.
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